molecular formula C17H24O11 B13382834 6alpha-Hydroxygeniposide; Deacetylasperulosidic acid methyl ester

6alpha-Hydroxygeniposide; Deacetylasperulosidic acid methyl ester

Cat. No.: B13382834
M. Wt: 404.4 g/mol
InChI Key: WSGPLSDARZNMCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxygeniposide; Deacetylasperulosidic acid methyl ester typically involves the extraction from natural sources. The process includes:

Industrial Production Methods: Industrial production of this compound is still largely dependent on natural extraction due to the complexity of its structure. advancements in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance yield and sustainability .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Hydroxygeniposide; Deacetylasperulosidic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6alpha-Hydroxygeniposide; Deacetylasperulosidic acid methyl ester has several scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and gastrointestinal issues.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 6alpha-Hydroxygeniposide; Deacetylasperulosidic acid methyl ester involves:

Comparison with Similar Compounds

Uniqueness: 6alpha-Hydroxygeniposide; Deacetylasperulosidic acid methyl ester is unique due to its specific combination of biological activities, including its potent purgative and hypoglycemic effects .

Biological Activity

6alpha-Hydroxygeniposide and deacetylasperulosidic acid methyl ester are iridoid glycosides derived from Gardenia jasminoides and other related plants. These compounds have garnered attention for their various pharmacological activities, including hypoglycemic, anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of their biological activities, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

  • 6alpha-Hydroxygeniposide : This compound is characterized by its hydroxyl group at the 6-position and is a derivative of geniposide.
  • Deacetylasperulosidic Acid Methyl Ester : A methyl ester form of deacetylasperulosidic acid, known for its biological activity.

Hypoglycemic Activity

Research has demonstrated that deacetylasperulosidic acid methyl ester exhibits significant hypoglycemic effects. In a study involving normal mice, this compound lowered blood glucose levels effectively. The mechanism appears to involve the inhibition of glucose-6-phosphatase (G6Pase) and glycogen phosphorylase (GP), crucial enzymes in glucose metabolism .

CompoundEffect on Blood GlucoseReference
Deacetylasperulosidic Acid Methyl EsterDecreased blood glucose levels
GeniposideInhibition of G6Pase activity

Anti-Inflammatory Activity

Both compounds have shown notable anti-inflammatory properties. For instance, 6alpha-hydroxygeniposide significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This effect is mediated through the suppression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.

CompoundMechanismEffect
6alpha-HydroxygeniposideInhibition of COX-2 and iNOSDecreased inflammation markers
Deacetylasperulosidic Acid Methyl EsterNot specified in studiesAnti-inflammatory potential

Antioxidant Activity

The antioxidant capacity of these compounds has been evaluated through various assays. For example, extracts containing these iridoids showed high scavenging activity against free radicals, suggesting their potential in mitigating oxidative stress-related diseases .

Assay TypeIC50 Value (µg/ml)Reference
DPPH Scavenging Activity82
ABTS Scavenging Activity130

Anticancer Activity

Studies have indicated that both compounds possess anticancer properties. For example, the ethanolic extract of Hedyotis corymbosa, which contains these iridoids, demonstrated significant cytotoxic effects on human leukemia cell lines (K562) with an IC50 value of 22.67 µg/ml . This suggests that these compounds may contribute to the overall anticancer efficacy observed in plant extracts.

Case Studies

  • Hypoglycemic Effects in Animal Models :
    • A study conducted on mice revealed that deacetylasperulosidic acid methyl ester reduced blood glucose levels significantly compared to control groups .
  • Inflammation Reduction :
    • In vitro studies using RAW 264.7 macrophages showed that treatment with 6alpha-hydroxygeniposide led to a marked decrease in inflammatory cytokines after LPS stimulation.
  • Antioxidant Potential :
    • The antioxidant activity was assessed using various methods, confirming the ability of these compounds to scavenge free radicals effectively .

Properties

IUPAC Name

methyl 5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGPLSDARZNMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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